molecular formula C11H20N2O3 B12091088 tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12091088
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-IWSPIJDZSA-N
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Description

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a sophisticated chiral bicyclic scaffold of significant value in advanced pharmaceutical research and development. This compound features a rigid, three-dimensional structure that serves as a versatile intermediate for constructing complex molecules. Its defined stereochemistry at the 1, 5, and 6 positions makes it particularly useful for creating structurally precise pharmacophores. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling further synthetic elaboration on the secondary amine. The secondary hydroxyl group provides an additional handle for functionalization, allowing researchers to fine-tune the molecule's properties. While specific biological data for this exact stereoisomer is not widely published in the available literature, scaffolds based on the 3,8-diazabicyclo[3.2.1]octane core are extensively investigated in drug discovery. These structures are frequently employed in the synthesis of potential therapeutics targeting various diseases, including oncological indications. For instance, complex heterocyclic systems are a focal point in the development of inhibitors for challenging targets like the KRAS G12D mutant, a prominent oncogene implicated in approximately 30% of all human cancers . Researchers can leverage this building block to develop novel compounds that modulate protein-protein interactions and other difficult biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

CYRPCDFWLJRNBX-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@H]1CNC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O

Origin of Product

United States

Preparation Methods

Enantioselective Acyclic Precursor Approach

This method involves synthesizing acyclic precursors with pre-established stereocenters that guide the cyclization into the bicyclic structure. For example, chiral amine intermediates are functionalized with hydroxyl and carboxyl groups, followed by intramolecular cyclization under basic conditions. Key steps include:

  • Asymmetric catalysis : Chiral ligands or organocatalysts induce enantioselectivity during precursor formation.

  • Cyclization : Ring closure via nucleophilic substitution or Mitsunobu reaction to fix the bicyclic geometry.

A representative synthesis begins with (R)-pyrrolidine derivatives, where tert-butyl carbamate protection ensures regioselectivity during cyclization. The hydroxyl group at C6 is introduced via oxidation-reduction sequences or asymmetric dihydroxylation.

Tropinone Desymmetrization

Tropinone, a symmetric bicyclic ketone, undergoes desymmetrization to generate chiral intermediates. Enzymatic or chemical resolution selectively modifies one face of the molecule. For instance:

  • Enzymatic hydrolysis : Lipases or esterases selectively hydrolyze ester groups, breaking symmetry.

  • Chiral auxiliaries : Temporary stereodirecting groups enable selective functionalization at C6.

This route is advantageous for scalability but requires stringent control over reaction conditions to avoid racemization.

Mitsunobu Reaction for Hydroxyl Group Installation

The Mitsunobu reaction is widely employed to introduce the C6 hydroxyl group with retention of configuration. A documented procedure for a related compound, tert-butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, illustrates this approach:

Reaction Protocol

  • Substrates : Ethyl 5-hydroxyindole-2-carboxylate and tert-butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.

  • Conditions : Triphenylphosphine (1.2 eq), diethyl azodicarboxylate (DEAD, 1.2 eq) in tetrahydrofuran (THF) at 0–20°C for 168 hours.

  • Yield : 60% after column chromatography.

Stereochemical Outcome

The reaction proceeds via a stereospecific SN2 mechanism, inverting the configuration of the alcohol precursor. However, the rigid bicyclic structure of the diazabicyclooctane enforces retention of configuration at C6, ensuring the desired (1R,5R,6R) stereochemistry.

Crystallization and Purification Techniques

Post-synthetic purification is critical to isolate the enantiopure product. Patent EP3067355B1 details crystallization methods for diazabicyclooctane derivatives:

Solvent Systems

  • Preferred solvent : Ethanol/water mixtures (4:1 v/v) at 0–5°C.

  • Recovery : 85–90% yield after vacuum drying.

Purity Analysis

  • HPLC : ≥97% purity (C18 column, 0.1% TFA in acetonitrile/water gradient).

  • Chiral chromatography : Confirms enantiomeric excess (ee) >99%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Stereocontrol Mechanism
Acyclic PrecursorChiral pyrrolidineAsymmetric cyclization50–6595–97Chiral ligand induction
Tropinone Desymm.TropinoneEnzymatic hydrolysis70–7598Biocatalytic resolution
Mitsunobu ReactionHydroxyindole esterSN2 inversion6097Stereospecific Mitsunobu

Mechanistic Insights and Optimization

Mitsunobu Reaction Dynamics

The reaction’s success hinges on the stability of the oxyphosphonium intermediate. Elevated temperatures (>25°C) lead to side reactions, while prolonged stirring (≥7 days) ensures complete conversion.

Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) group is preferred for nitrogen protection due to its stability under basic and Mitsunobu conditions. Acidic deprotection (e.g., HCl in dioxane) cleanly removes the Boc group without disturbing the hydroxyl functionality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • CAS Number : 2166851-15-4 (primary) ; 2306247-85-6 (stereoisomer, per )
  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • Structure : A bicyclo[3.2.1]octane core with a hydroxyl group at position 6, a tert-butyl carbamate group at position 8, and a diaza (two nitrogen atoms) bridge at positions 3 and 7.

Role in Medicinal Chemistry: This compound serves as a chiral building block for synthesizing bioactive molecules, particularly in kinase inhibitors and Ras-targeting agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula MW (g/mol) CAS Number Key References
This compound -OH at C6 C₁₁H₂₀N₂O₃ 228.29 2166851-15-4
tert-Butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate -Benzyl at C3; -oxo at C6 C₁₈H₂₄N₂O₃ 316.4 2758756-41-9
tert-Butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate -OH at C3 (different stereochemistry) C₁₁H₁₉NO₃ 213.27 Not Provided
tert-Butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate -NH₂ at C3 C₁₂H₂₂N₂O₂ 226.32 744183-20-8
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride No -OH; hydrochloride salt C₁₀H₁₈ClN₂O₂ 248.75 1403676-97-0

Physicochemical Properties

Property Target Compound Benzyl-Oxo Analog 3-Hydroxy Analog Amino Derivative
Polarity High (-OH) Moderate (-Benzyl) High (-OH at C3) Moderate (-NH₂)
logP (Predicted) ~1.2 ~3.5 ~1.0 ~0.8
Solubility >10 mg/mL in DMSO <5 mg/mL in DMSO >10 mg/mL in THF >20 mg/mL in DMSO

Commercial Availability and Suppliers

  • Target Compound : Supplied by Aladdin Scientific (100 mg, >97% purity) and Combi-Blocks Inc. (various quantities) .
  • Benzyl-Oxo Analog : Available from specialized vendors (e.g., ) at industrial scales.
  • Hydrochloride Salt () : Offered by ChemicalBook for research use.

Key Notes and Discrepancies

  • CAS Number Variation : The target compound is listed under CAS 2166851-15-4 in and but as 2306247-85-6 in , likely due to stereoisomerism or database errors.
  • Stereochemical Sensitivity : Small changes in substituent position (e.g., -OH at C3 vs. C6) drastically alter biological activity and synthetic utility .

Biological Activity

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 2306247-85-6, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • Structural Formula :
    O=C(OC(C)(C)C)N([C@]1([H])C2)[C@@](CNC1)([H])[C@@H]2OO=C(OC(C)(C)C)N([C@]1([H])C2)[C@@](CNC1)([H])[C@@H]2O

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its structural features suggest potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various diazabicyclo compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound might share similar properties.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
tert-butylE. coliTBD
tert-butylS. aureusTBD

Neuroprotective Studies

In another investigation focusing on neuroprotection, compounds with similar bicyclic structures were tested for their ability to mitigate oxidative stress in neuronal cell lines. The findings revealed that these compounds could reduce cell death induced by oxidative agents.

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For example:

  • Step 1 : Formation of the bicyclo[3.2.1]octane core via intramolecular cyclization, often using transition-metal catalysts or acid-mediated conditions .
  • Step 2 : Introduction of the hydroxyl group at the 6-position through stereoselective oxidation or hydroxylation, ensuring retention of the (1R,5R,6R) configuration .
  • Step 3 : Protection of the tertiary amine using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP) . Critical factors include solvent choice (e.g., THF, DCM), temperature control, and chiral auxiliaries to preserve stereochemistry.

Q. How is the stereochemical integrity of the compound verified during synthesis?

Analytical methods include:

  • Chiral HPLC : To resolve enantiomers and confirm the (1R,5R,6R) configuration .
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to validate spatial arrangements of substituents .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a key intermediate in synthesizing bioactive molecules, particularly tropane alkaloids and neuroactive agents. Its bicyclic structure mimics natural alkaloids, enabling exploration of:

  • Dopamine Receptor Modulators : Via functionalization at the 3,8-diazabicyclo positions .
  • Anticholinergic Agents : Through substitution of the hydroxyl group with pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydroxylation step in the synthesis?

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from:

  • Structural Isomerism : Small variations in substituent placement (e.g., endo vs. exo hydroxyl groups) drastically alter activity .
  • Assay Conditions : Differences in cell lines or receptor isoforms used for testing . Methodological Solution :
  • SAR Studies : Systematically vary substituents and test against standardized assays (e.g., IC₅₀ measurements for receptor binding).
  • Computational Modeling : MD simulations to predict binding affinities based on stereoelectronic effects .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group:

  • Enhances Stability : Protects the amine from oxidation and hydrolysis during storage and reactions .
  • Modulates Solubility : Increases lipophilicity, which impacts bioavailability in biological assays .
  • Facilitates Purification : The bulky group improves chromatographic separation due to distinct polarity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

Challenges :

  • Low yields in cyclization steps due to competing ring sizes.
  • Epimerization risk during Boc protection . Solutions :
  • Microwave-Assisted Synthesis : Accelerates cyclization and reduces side products .
  • Low-Temperature Boc Protection : Use of pyridine bases at −40°C to prevent racemization .

Q. How can researchers validate the purity of this compound for in vivo studies?

Protocol :

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities .
  • Elemental Analysis : Confirm C, H, N, O composition within ±0.4% of theoretical values .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

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